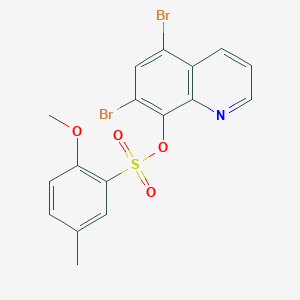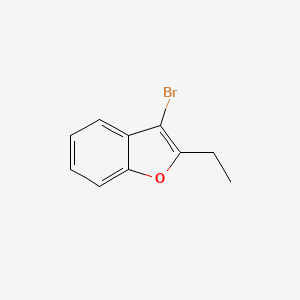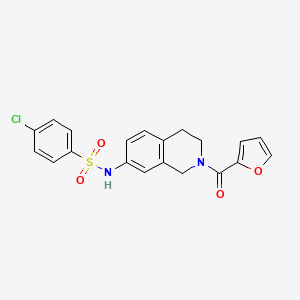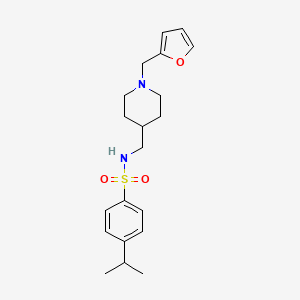
3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2,5-Dimethoxyphenyl)propionic acid” is a laboratory chemical . It’s a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups .
Molecular Structure Analysis
The molecular formula for “3-(2,5-Dimethoxyphenyl)propionic acid” is C11H14O4 . The InChI string is InChI=1S/C11H14O4/c1-14-9-4-5-10 (15-2)8 (7-9)3-6-11 (12)13/h4-5,7H,3,6H2,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis
The physical state of “3-(2,5-Dimethoxyphenyl)propionic acid” is solid and crystalline with a yellow appearance . The melting point ranges from 61 - 66 °C .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural analysis of related pyrazole derivatives have been a subject of interest. For instance, Prabhuswamy et al. (2016) synthesized a similar compound and analyzed its crystal structure and molecular interactions through X-ray diffraction and Hirshfeld surface analysis (Prabhuswamy et al., 2016).
Spectroscopic Studies and Molecular Dynamics
- Vibrational spectroscopic investigations and molecular dynamic simulations have been conducted on related compounds. Pillai et al. (2017) used FT-IR and FT-Raman spectra to study the molecular structure and reactivity properties of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide (Pillai et al., 2017).
Biological Evaluation and Molecular Docking
- The biological activity of pyrazole derivatives has been evaluated. For example, Karrouchi et al. (2020) synthesized a compound with similar structure and assessed its in vitro antidiabetic and antioxidant activities. They also performed molecular docking studies to predict its potential biological functions (Karrouchi et al., 2020).
Antimicrobial and Antiviral Activities
- Pyrazole-based compounds have shown antimicrobial and antiviral activities. A study by Dawood et al. (2011) synthesized new pyrazole-based heterocycles and evaluated their anti-HSV-1 and cytotoxic activities (Dawood et al., 2011).
Antibacterial Activity
- The antibacterial activity of pyrazole derivatives has been extensively researched. Nasareb et al. (2016) synthesized pyrazole-based carbohydrazone derivatives and evaluated their inhibitory effects against various bacterial strains (Nasareb et al., 2016).
Corrosion Protection and Adsorption Studies
- Pyrazole compounds have been investigated for their corrosion protection capabilities. Paul et al. (2020) studied the adsorption of carbohydrazide-pyrazole compounds on mild steel and their effectiveness in corrosion protection (Paul et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-18-7-3-4-11(19-2)8(5-7)9-6-10(16-15-9)12(17)14-13/h3-6H,13H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIUTMXIUJFXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2472095.png)




![4-(3,4-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2472102.png)
![N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2472104.png)
![8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-3,7-dihydro-purine-2,6-dione](/img/structure/B2472105.png)

![4-[(2,4-Dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2472112.png)
![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2472113.png)
![N-(2-(diethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2472114.png)
![N-(4-ethoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2472116.png)